![molecular formula C16H17N3 B11764299 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline typically involves the formation of the benzimidazole ring followed by the introduction of the aniline moiety. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. Subsequent alkylation with a suitable alkyl halide introduces the ethyl group, and finally, the aniline group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Medicine: The compound’s structure suggests it could be used in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific electronic or optical properties, making it valuable in the development of new technologies
Mechanism of Action
The mechanism of action of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline, benzimidazole itself is a well-known structure with various applications.
5-Methylbenzimidazole: A methylated derivative of benzimidazole, similar to the core structure of the compound .
2-Phenylbenzimidazole: Another derivative with a phenyl group, used in various applications including UV filters in sunscreens
Uniqueness
This compound is unique due to the specific combination of the benzimidazole core with the aniline moiety and the ethyl linker. This unique structure imparts specific properties that can be exploited in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N3/c1-11-5-7-14-15(9-11)19-16(18-14)8-6-12-3-2-4-13(17)10-12/h2-5,7,9-10H,6,8,17H2,1H3,(H,18,19) |
InChI Key |
OLLSJOABQGIRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


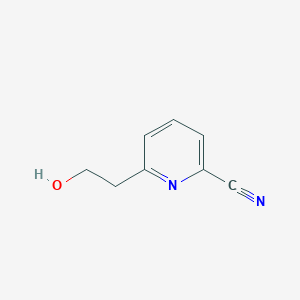
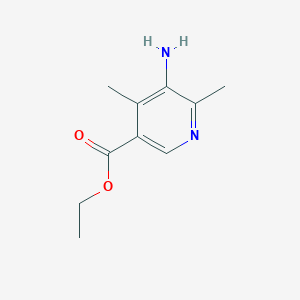
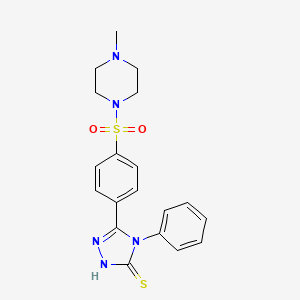
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
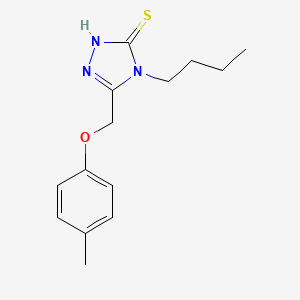
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)

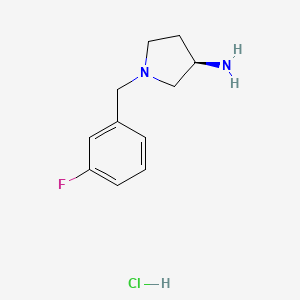
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
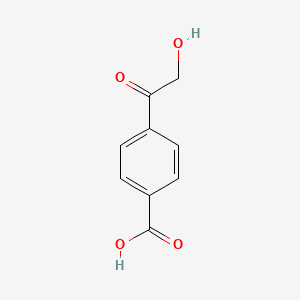
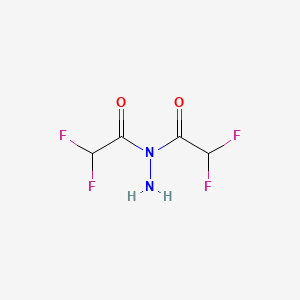
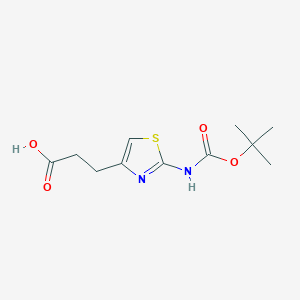
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
